molecular formula C14H30S2 B14607941 1,2-Bis(hexylthio)ethane CAS No. 60810-38-0

1,2-Bis(hexylthio)ethane

Cat. No.: B14607941
CAS No.: 60810-38-0
M. Wt: 262.5 g/mol
InChI Key: VTFWYVRKCPYUCQ-UHFFFAOYSA-N
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Description

1,2-Bis(hexylthio)ethane is an organosulfur compound with the molecular formula C14H30S2 It is characterized by the presence of two hexylthio groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(hexylthio)ethane can be synthesized through the reaction of 1,2-dibromoethane with hexanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by hexylthio groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(hexylthio)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol precursors.

    Substitution: The hexylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can replace the hexylthio groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexanethiol.

    Substitution: Various substituted ethane derivatives.

Scientific Research Applications

1,2-Bis(hexylthio)ethane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis(hexylthio)ethane exerts its effects involves the interaction of its sulfur atoms with metal ions or other electrophilic species. The compound can form stable complexes with metals, facilitating their extraction or catalysis. The molecular targets include metal ions and enzymes that interact with sulfur-containing compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(hexylthio)ethane is unique due to its sulfur-containing hexylthio groups, which provide distinct reactivity and coordination properties compared to phosphine ligands. Its ability to form stable complexes with metals and undergo various chemical transformations makes it valuable in both research and industrial applications.

Properties

CAS No.

60810-38-0

Molecular Formula

C14H30S2

Molecular Weight

262.5 g/mol

IUPAC Name

1-(2-hexylsulfanylethylsulfanyl)hexane

InChI

InChI=1S/C14H30S2/c1-3-5-7-9-11-15-13-14-16-12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

VTFWYVRKCPYUCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCSCCCCCC

Origin of Product

United States

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